TRC

D426403-50mg

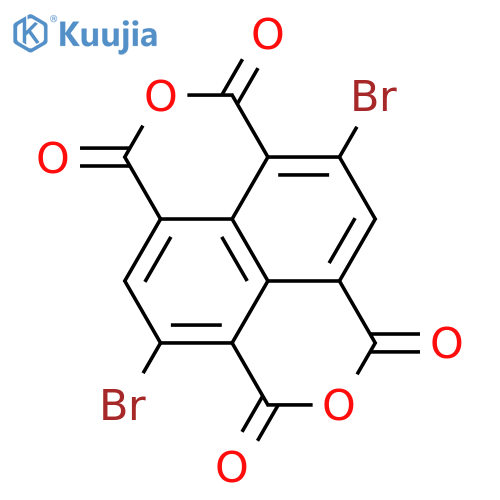

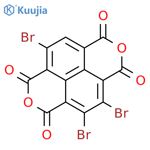

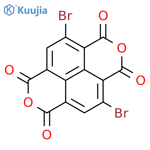

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

83204-68-6

50mg

$ 65.00

2022-06-05

SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.

BD242046-250mg

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

83204-68-6

95%

250mg

¥200.0

2024-04-18

eNovation Chemicals LLC

Y1044131-100mg

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

83204-68-6

98.0%

100mg

$65

2024-06-07

TRC

D426403-10mg

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

83204-68-6

10mg

$ 50.00

2022-06-05

Ambeed

A672245-250mg

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

83204-68-6

95%

250mg

$77.0

2025-02-21

abcr

AB474285-5 g

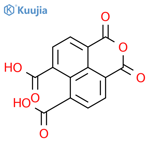

2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride, 98%; .

83204-68-6

98%

5g

€824.10

2023-07-18

SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.

D857218-5g

2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride

83204-68-6

70%

5g

3,240.00

2021-05-17

eNovation Chemicals LLC

D628169-5g

4,9-DibroMoisochroMeno[6,5,4-def]isochroMene-1,3,6,8-tetraone

83204-68-6

97%

5g

$457

2023-09-03

SHANG HAI XIAN DING Biotechnology Co., Ltd.

HO375-250mg

4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone

83204-68-6

98.0%(LC&T)

250mg

¥822.0

2022-05-30

SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.

HSA1015749-5g

2,6-Dibromo-1,4,5,8-tetracarboxynaphthalenedianhydride

83204-68-6

90%

5g

¥3500

2023-11-08